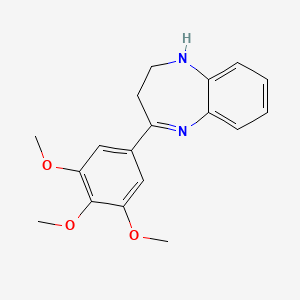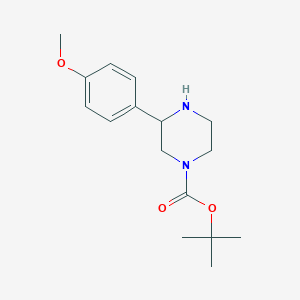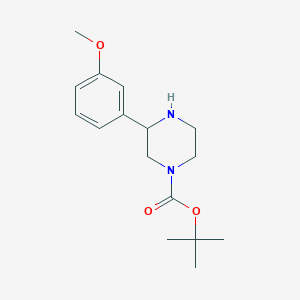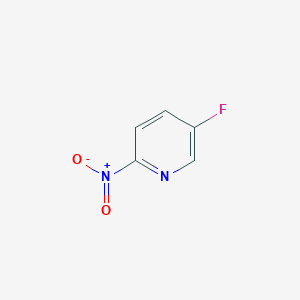
5-Fluoro-2-nitropyridine
Vue d'ensemble
Description
5-Fluoro-2-nitropyridine is a fluorinated pyridine derivative with the molecular formula C5H3FN2O2 This compound is characterized by the presence of a fluorine atom at the 5-position and a nitro group at the 2-position on the pyridine ring
Mécanisme D'action
Target of Action
Fluoropyridines, a class of compounds to which 5-fluoro-2-nitropyridine belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .
Mode of Action
It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that this compound might interact with its targets in a unique way, potentially leading to different biochemical changes.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of various biologically active compounds , implying that they may affect a wide range of biochemical pathways.
Pharmacokinetics
The molecular weight of this compound is 14209 , which might influence its bioavailability and pharmacokinetic properties.
Result of Action
Given its structural similarity to other fluoropyridines, it might share some of their properties, including interesting and unusual physical, chemical, and biological properties .
Analyse Biochimique
Biochemical Properties
5-Fluoro-2-nitropyridine plays a significant role in biochemical reactions, particularly in the synthesis of other fluorinated compounds. It interacts with various enzymes and proteins, influencing their activity and function. For instance, this compound can act as a substrate for certain enzymes involved in the metabolism of fluorinated compounds. The interactions between this compound and these enzymes are typically characterized by the formation of enzyme-substrate complexes, which can lead to the modification of the enzyme’s active site and subsequent changes in its catalytic activity .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In general, this compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in the detoxification of xenobiotics, leading to changes in the levels of various metabolic enzymes. Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules, including enzymes and proteins. At the molecular level, this compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. This binding can lead to changes in the enzyme’s conformation and function, ultimately affecting the biochemical pathways in which the enzyme is involved. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. This degradation can lead to the formation of various by-products, which may have different biochemical properties and effects on cellular function. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can have sustained effects on cellular processes, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, it can exhibit toxic or adverse effects, including damage to specific organs and tissues. Studies in animal models have shown that high doses of this compound can lead to significant changes in liver function, as well as alterations in the levels of various metabolic enzymes. These effects are dose-dependent and can vary based on the duration of exposure and the specific animal model used .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the metabolism of fluorinated compounds. It interacts with various enzymes and cofactors, influencing the overall metabolic flux and the levels of specific metabolites. For example, this compound can be metabolized by enzymes involved in the detoxification of xenobiotics, leading to the formation of various metabolites that can be further processed by the cell. These interactions can have significant effects on the overall metabolic balance within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. Once inside the cell, this compound can be distributed to different cellular compartments, where it can exert its biochemical effects. The localization and accumulation of this compound within specific tissues and organs can influence its overall activity and function. For instance, the presence of specific transporters in certain tissues can lead to higher concentrations of this compound in those areas, thereby enhancing its effects .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with various biomolecules and influence cellular processes. The targeting of this compound to specific compartments is often mediated by targeting signals or post-translational modifications that direct the compound to its site of action. These interactions can have significant effects on the overall activity and function of this compound within the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-nitropyridine can be achieved through several methods. One common approach involves the fluorination of 2-nitropyridine. This can be done using N-fluoropyridinium salts, which are efficient precursors for the synthesis of substituted fluoropyridines. The reaction typically involves the use of fluorine gas (F2) in the presence of a strong acid .
Another method involves the diazotization of 2-amino-5-nitropyridine followed by fluorination. This process includes the formation of a diazonium salt, which is then treated with a fluorinating agent such as hydrofluoric acid (HF) or tetrafluoroboric acid (HBF4) to introduce the fluorine atom .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration of pyridine followed by selective fluorination. The nitration step typically uses nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) to introduce the nitro group. The subsequent fluorination step can be carried out using various fluorinating agents under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-2-nitropyridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the electron-withdrawing nature of the nitro and fluorine groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or amines in the presence of a base.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups replacing the nitro group.
Reduction: 5-Fluoro-2-aminopyridine.
Oxidation: Oxidized derivatives of this compound, although these are less common.
Applications De Recherche Scientifique
5-Fluoro-2-nitropyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds. It is also used in the study of reaction mechanisms involving fluorinated pyridines.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds, particularly those that require fluorine substitution for enhanced biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-5-nitropyridine: Similar structure but with the positions of the fluorine and nitro groups reversed.
3-Fluoro-2-nitropyridine: Fluorine atom at the 3-position and nitro group at the 2-position.
4-Fluoro-2-nitropyridine: Fluorine atom at the 4-position and nitro group at the 2-position.
Uniqueness
5-Fluoro-2-nitropyridine is unique due to the specific positioning of the fluorine and nitro groups, which imparts distinct electronic and steric properties. This positioning can influence its reactivity and interaction with other molecules, making it a valuable compound for specific applications in research and industry .
Propriétés
IUPAC Name |
5-fluoro-2-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O2/c6-4-1-2-5(7-3-4)8(9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFYNRVHPARGFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587792 | |
| Record name | 5-Fluoro-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
779345-37-8 | |
| Record name | 5-Fluoro-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluoro-2-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


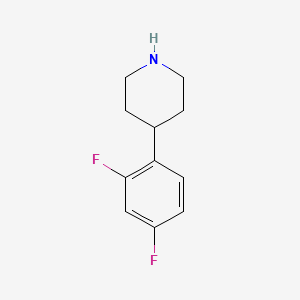
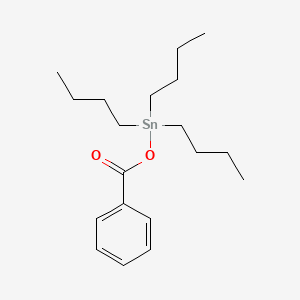
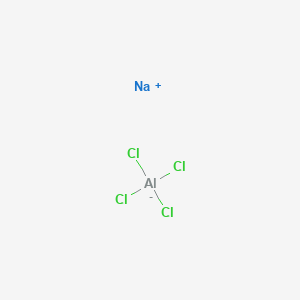

![[(3,3,3-Trifluoro-1-propen-1-yl)thio]toluene](/img/structure/B1317480.png)
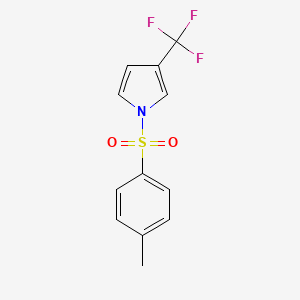
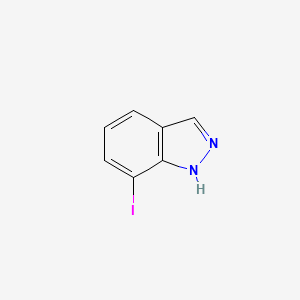
![(S)-Methyl 3-methyl-2-(N-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)butanoate](/img/structure/B1317484.png)
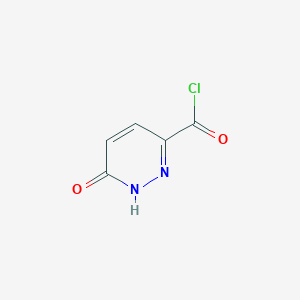
![1-(2-Thiophen-2-yl-imidazo[1,2-a]pyridin-3-ylmethyl)-piperidine-2-carboxylic acid](/img/structure/B1317493.png)
![tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]-1,4-diazepane-1-carboxylate](/img/structure/B1317494.png)
